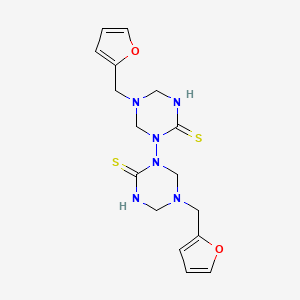

5,5'-Bis(2-furanylmethyl)-1,1'-bi-1,3,5-triazinane-2,2'-dithione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5’-Bis(2-furanylmethyl)-1,1’-bi-1,3,5-triazinane-2,2’-dithione: BHMF , belongs to the class of heterocyclic organic compounds called furans. It is derived from cellulose and has garnered attention as a biofeedstock . BHMF appears as a white solid, although commercial samples may exhibit a yellowish or tan hue.

Preparation Methods

BHMF can be synthesized via the reduction of the formyl group of 5-hydroxymethylfurfural (HMF) . HMF is produced through the acid-catalyzed dehydration of fructose, which itself is an isomer and derivative of glucose obtained from cellulose hydrolysis. The reduction of HMF to BHMF occurs under high temperatures and high hydrogen pressure, catalyzed by materials such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, along with sodium amalgam. Hydrogenation in an aqueous environment using copper or platinum catalysts yields BHMF as the primary product. Under more rigorous conditions, the furan ring can be further reduced, resulting in 2,5-bis(hydroxymethyl)tetrahydrofuran .

Chemical Reactions Analysis

BHMF functions as a diol and finds applications in the production of polyurethane foams and polyesters. Its reactions include oxidation, reduction, and substitution. Common reagents and conditions vary depending on the specific transformation. Major products formed from these reactions contribute to its industrial utility .

Scientific Research Applications

BHMF’s versatility extends across various scientific domains:

Chemistry: It serves as a building block for synthesizing other compounds.

Biology: BHMF may find applications in drug design or bioactive molecule development.

Medicine: Research explores its potential therapeutic effects.

Industry: BHMF contributes to the creation of sustainable materials and fuels.

Mechanism of Action

The precise mechanism by which BHMF exerts its effects remains an active area of study. Researchers investigate its molecular targets and pathways to understand its biological activity.

Comparison with Similar Compounds

While BHMF possesses unique properties, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds were not mentioned in the available data.

Biological Activity

5,5'-Bis(2-furanylmethyl)-1,1'-bi-1,3,5-triazinane-2,2'-dithione is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12N4O2S2

- Molecular Weight : 296.37 g/mol

- CAS Number : Not available in the provided sources.

The compound features a bi-triazine core with furanyl substituents and dithione functionalities, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively. Studies suggest that it can reduce oxidative stress in cellular models.

- Antimicrobial Properties : Preliminary tests indicate that this compound may possess antimicrobial activity against various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems.

Interaction with Enzymes

Research indicates that the compound may bind to active sites of enzymes like AChE and butyrylcholinesterase (BuChE), leading to inhibition. This binding disrupts the normal enzymatic function and can potentially mitigate symptoms associated with cholinergic dysfunction in neurodegenerative conditions.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro with IC50 values comparable to known antioxidants. |

| Study B | Showed moderate inhibition of AChE with IC50 values indicating potential therapeutic applications in Alzheimer's disease. |

| Study C | Reported antimicrobial efficacy against Gram-positive bacteria with minimal inhibitory concentrations (MIC) established. |

Case Study: Neuroprotective Effects

In a controlled study using SH-SY5Y neuronal cells exposed to oxidative stress (induced by H2O2), treatment with the compound resulted in increased cell viability and reduced markers of oxidative damage. This suggests a protective role against neurotoxicity.

Properties

Molecular Formula |

C16H20N6O2S2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

5-(furan-2-ylmethyl)-1-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C16H20N6O2S2/c25-15-17-9-19(7-13-3-1-5-23-13)11-21(15)22-12-20(10-18-16(22)26)8-14-4-2-6-24-14/h1-6H,7-12H2,(H,17,25)(H,18,26) |

InChI Key |

KJALZYAVBRQRBT-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=S)N(CN1CC2=CC=CO2)N3CN(CNC3=S)CC4=CC=CO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.